2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a synthetic compound that belongs to a class of chemicals known as cyanoacetamides. This compound is characterized by its unique molecular structure and is utilized in various scientific research applications. Its molecular formula is , with a molecular weight of approximately 330.8 g/mol. The compound is notable for its potential biological activities and serves as a precursor in heterocyclic synthesis, making it valuable in medicinal chemistry and drug development .
2-Chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide falls under the category of heterocyclic compounds due to the presence of a benzothiophene ring structure. It is classified as an acetamide derivative with significant interest in pharmaceutical chemistry due to its diverse biological activities .
The synthesis of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves the following steps:
The molecular structure of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide can be described using various chemical notations:
InChI=1S/C17H19ClN2OS/c18-9-16(21)20-17-14(10-19)13-7-6-12(8-15(13)22-17)11-4-2-1-3-5
C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)NC(=O)CCl
The compound features:
These structural characteristics contribute to its reactivity and biological activity .
The chemical reactions involving 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide primarily include:
The mechanism of action for 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves several biochemical pathways:
The physical and chemical properties of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 330.8 g/mol |
Purity | ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require specific handling due to its chlorinated nature .
The primary applications of 2-chloro-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide include:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0